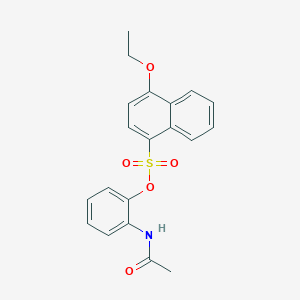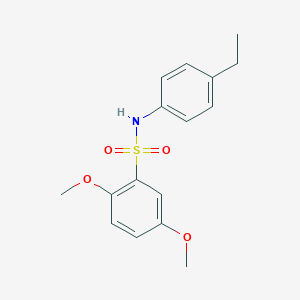
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonic acid ester linkage to an acetylamino-phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate typically involves the following steps:
Nitration: Naphthalene is nitrated to form 4-nitro-naphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 4-amino-naphthalene.
Ethoxylation: The amino group is then ethoxylated to form 4-ethoxy-naphthalene.
Sulfonation: The ethoxy-naphthalene undergoes sulfonation to introduce the sulfonic acid group.
Esterification: Finally, the sulfonic acid group is esterified with 2-acetylamino-phenol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid ester can be reduced to the corresponding sulfonamide.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 4-ethoxy-naphthalene-1-carboxylic acid.
Reduction: Products include 4-ethoxy-naphthalene-1-sulfonamide.
Substitution: Products depend on the nucleophile used, such as 4-ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester.
Wissenschaftliche Forschungsanwendungen
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate involves its interaction with specific molecular targets. The sulfonic acid ester group can interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group may also play a role in binding to biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester
- 4-Ethoxy-benzene-1-sulfonic acid 2-acetylamino-phenyl ester
- 4-Ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester
Uniqueness
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is unique due to the combination of its ethoxy-naphthalene core and the sulfonic acid ester linkage to an acetylamino-phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C20H19NO5S |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(2-acetamidophenyl) 4-ethoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-18-12-13-20(16-9-5-4-8-15(16)18)27(23,24)26-19-11-7-6-10-17(19)21-14(2)22/h4-13H,3H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
QSZBXRJZYXRNQL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B229172.png)








